

# In-Depth Technical Guide: Minimum Inhibitory Concentration (MIC) of GSK2200150A

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## Compound of Interest

Compound Name: GSK2200150A

Cat. No.: B10798360

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This technical guide provides a comprehensive overview of the Minimum Inhibitory Concentration (MIC) of **GSK2200150A**, a novel anti-tuberculosis agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

## Introduction

**GSK2200150A** is an antimycobacterial agent identified through high-throughput screening as a potent inhibitor of *Mycobacterium tuberculosis* and *Mycobacterium bovis* BCG.[1] It belongs to a class of compounds with a spirocycle core and has shown significant activity against virulent strains of *M. tuberculosis*.[2] This guide focuses on the quantitative measure of its in vitro efficacy, the Minimum Inhibitory Concentration (MIC).

## Quantitative Data: MIC of GSK2200150A

The antibacterial activity of **GSK2200150A** has been determined against the virulent *Mycobacterium tuberculosis* strain H37Rv. The quantitative data is summarized in the table below.

Compound	Bacterial Strain	MIC (μM)
GSK2200150A	<i>Mycobacterium tuberculosis</i> H37Rv	0.38[2][3]

## Experimental Protocol: MIC Determination

The following protocol outlines the broth microdilution method used to determine the MIC of **GSK2200150A** against *Mycobacterium tuberculosis* H37Rv.

Objective: To determine the lowest concentration of **GSK2200150A** that inhibits the visible growth of *M. tuberculosis* H37Rv.

Materials:

- **GSK2200150A**
- *Mycobacterium tuberculosis* H37Rv
- Middlebrook 7H9 broth, supplemented with Albumin-Dextrose-Catalase (ADC)
- 20% Tween 80
- 50% Glycerol
- 96-well microtiter plates
- Resazurin solution (0.05% w/v)
- FLUOstar Omega microplate reader or equivalent

Procedure:

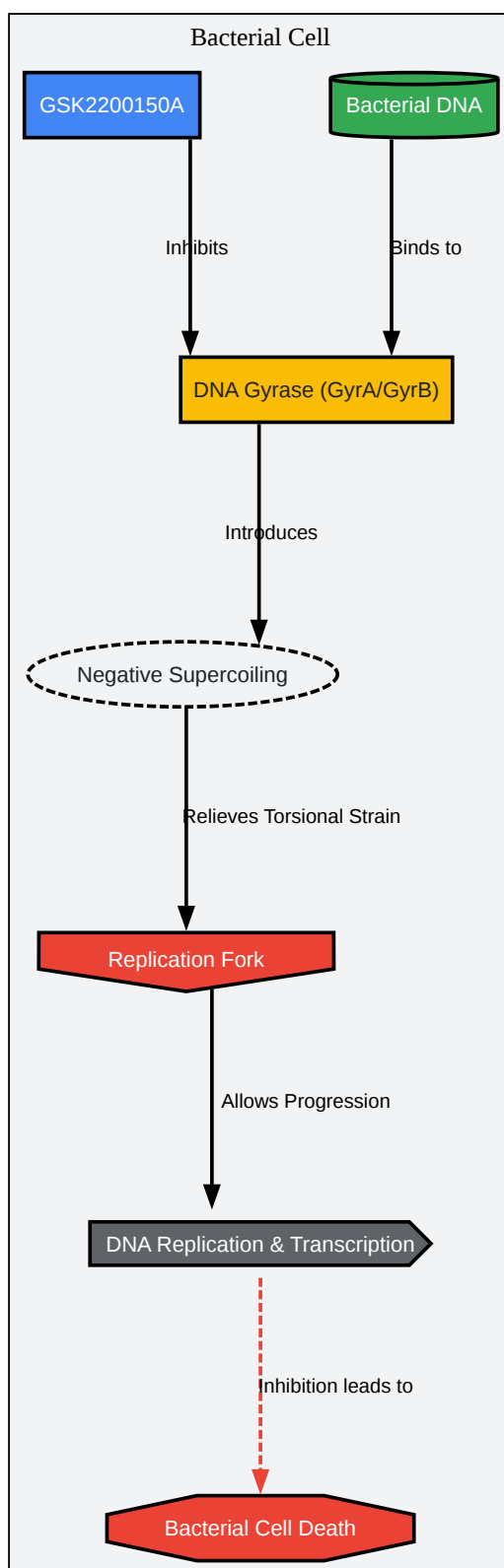
- **Compound Preparation:** **GSK2200150A** is serially diluted in purified water. 10 µL of each dilution is added to triplicate wells of a 96-well microtiter plate.[\[2\]](#)
- **Inoculum Preparation:** *M. tuberculosis* H37Rv is cultured in complete Middlebrook 7H9 media. The bacterial suspension is adjusted to an optical density at 600 nm (OD600) of 0.001.[\[2\]](#)
- **Inoculation:** 90 µL of the prepared bacterial suspension is added to each well of the 96-well plate containing the diluted compound.[\[2\]](#)

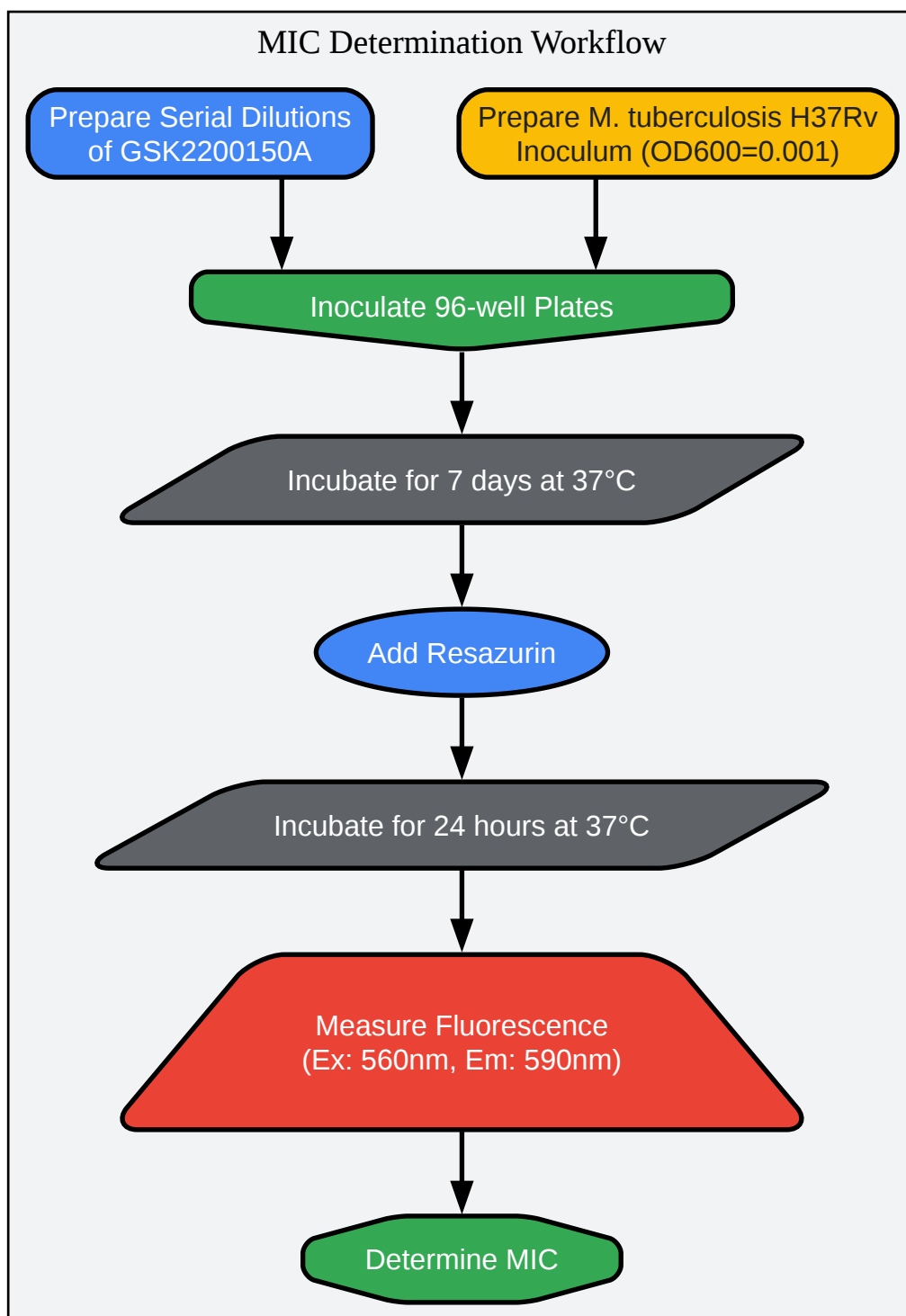
- Incubation: The plates are incubated for 7 days at 37°C.[2]
- Growth Assessment: After the incubation period, 10 µL of 0.05% (w/v) resazurin solution is added to each well. The plates are then incubated for an additional 24 hours at 37°C.[2]
- Data Analysis: Fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. The percentage of mycobacterial survival is calculated by comparing the fluorescence of wells containing **GSK2200150A** to the control wells without the compound after subtracting the background fluorescence.[2]  
The MIC is defined as the lowest concentration of the compound that inhibits visible growth, as indicated by the lack of fluorescence development.

## Mechanism of Action and Signaling Pathway

**GSK2200150A** is classified as a Mycobacterium tuberculosis gyrase inhibitor (MGI). These inhibitors target DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The mechanism of MGIs is distinct from that of fluoroquinolones, another class of antibiotics that also target DNA gyrase.[4]

The diagram below illustrates the proposed mechanism of action for **GSK2200150A**.





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- To cite this document: BenchChem. [In-Depth Technical Guide: Minimum Inhibitory Concentration (MIC) of GSK2200150A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10798360#minimum-inhibitory-concentration-mic-of-gsk2200150a]

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